EG01377

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

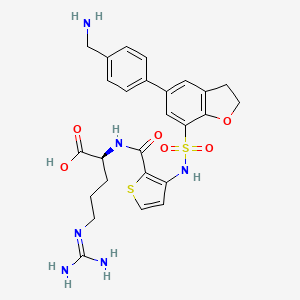

C26H30N6O6S2 |

|---|---|

Molecular Weight |

586.7 g/mol |

IUPAC Name |

(2S)-2-[[3-[[5-[4-(aminomethyl)phenyl]-2,3-dihydro-1-benzofuran-7-yl]sulfonylamino]thiophene-2-carbonyl]amino]-5-(diaminomethylideneamino)pentanoic acid |

InChI |

InChI=1S/C26H30N6O6S2/c27-14-15-3-5-16(6-4-15)18-12-17-7-10-38-22(17)21(13-18)40(36,37)32-19-8-11-39-23(19)24(33)31-20(25(34)35)2-1-9-30-26(28)29/h3-6,8,11-13,20,32H,1-2,7,9-10,14,27H2,(H,31,33)(H,34,35)(H4,28,29,30)/t20-/m0/s1 |

InChI Key |

SEXUXSMBJLNXIR-FQEVSTJZSA-N |

Isomeric SMILES |

C1COC2=C1C=C(C=C2S(=O)(=O)NC3=C(SC=C3)C(=O)N[C@@H](CCCN=C(N)N)C(=O)O)C4=CC=C(C=C4)CN |

Canonical SMILES |

C1COC2=C1C=C(C=C2S(=O)(=O)NC3=C(SC=C3)C(=O)NC(CCCN=C(N)N)C(=O)O)C4=CC=C(C=C4)CN |

Origin of Product |

United States |

Foundational & Exploratory

EG01377: A Selective Neuropilin-1 Inhibitor for Research and Drug Development

An In-depth Technical Guide

This technical guide provides a comprehensive overview of EG01377, a potent and selective small-molecule inhibitor of Neuropilin-1 (NRP1). It is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of targeting NRP1 in oncology, angiogenesis, and immunology. This document details the mechanism of action, quantitative biological data, key experimental protocols, and relevant signaling pathways associated with this compound.

Introduction to Neuropilin-1 (NRP1)

Neuropilin-1 (NRP1) is a single-pass transmembrane glycoprotein that functions as a co-receptor for a variety of extracellular ligands, most notably members of the vascular endothelial growth factor (VEGF) family and class 3 semaphorins (SEMA3).[1][2] By forming complexes with other receptors, such as VEGF receptor 2 (VEGFR2), NRP1 plays a crucial role in diverse physiological and pathological processes, including neuronal guidance, angiogenesis, and immune regulation.[1][3]

NRP1 is frequently overexpressed in various cancer types, including brain, prostate, breast, and lung cancers, where its expression often correlates with poor prognosis and metastasis.[2][4][5] Its multifaceted role in promoting tumor angiogenesis, cell migration, invasion, and suppressing the anti-tumor immune response makes it an attractive therapeutic target.[5][6][7] this compound was developed as a selective antagonist to block these NRP1-mediated functions.[6][8]

This compound: Mechanism of Action

This compound is a potent, bioavailable, and selective antagonist of NRP1.[9][10][11][12] Its design was based on a previously identified NRP1 inhibitor, EG00229, and optimized with the support of X-ray crystal structures of the inhibitor bound to the NRP1 b1 domain.[6][8][13] The primary mechanisms of action for this compound include:

-

Inhibition of VEGF Signaling: this compound directly competes with VEGF-A for binding to the b1 domain of NRP1.[14][15] This prevents the formation of the NRP1/VEGFR2 complex, thereby attenuating downstream signaling critical for angiogenesis, such as the phosphorylation of VEGFR2 (KDR).[6][9][10][15]

-

Anti-Angiogenic and Anti-Migratory Effects: By blocking VEGF-A signaling, this compound exhibits significant anti-angiogenic properties. It inhibits endothelial cell migration, reduces the formation of vascular networks, and delays wound closure in response to VEGF-A stimulation.[5][9]

-

Immune Modulation: NRP1 is expressed on regulatory T cells (Tregs) and is implicated in their function and survival, contributing to an immunosuppressive tumor microenvironment.[5][6][16] this compound has been shown to block the production of transforming growth factor-beta (TGF-β) by NRP1-positive Tregs, suggesting a role in reversing immune suppression.[6][8][9]

-

Direct Anti-Tumor Effects: this compound demonstrates direct anti-tumor activity by reducing the outgrowth and invasion of cancer cell spheroids, such as those from malignant melanoma.[6][9]

Quantitative Data Summary

The biological activity of this compound has been characterized through various in vitro and in vivo assays. The key quantitative data are summarized in the tables below.

Table 1: Binding Affinity and Inhibitory Potency of this compound

| Parameter | Target | Value | Source |

| Binding Affinity (Kd) | NRP1 | 1.32 µM | [5][9][10][11] |

| IC50 | NRP1-a1 domain | 609 nM | [9][10][11] |

| IC50 | NRP1-b1 domain | 609 nM | [9][10][11] |

| IC50 | VEGF-A stimulated VEGFR2/KDR phosphorylation | ~30 µM | [6][9] |

Table 2: In Vitro Cellular Effects of this compound

| Assay | Cell Type | Concentration | Effect | Source |

| VEGFR2/KDR Phosphorylation | HUVECs | 3 - 30 µM | Inhibition of VEGF-A stimulated phosphorylation | [5][9] |

| Cell Migration | HUVECs | 30 µM | Significant reduction in response to VEGF-A | [5][9] |

| Wound Closure | HUVECs | 30 µM | Delay of VEGF-A induced wound closure | [5][9] |

| Tube Formation (Angiogenesis) | HUVECs | 30 µM | Reduction in network area, length, and branching | [5][9] |

| Spheroid Outgrowth | A375P Melanoma | 30 µM | Reduction of spheroid invasion/outgrowth | [6][9] |

| TGF-β Production | NRP1+ Regulatory T-cells | 500 nM | Blockade of production in the presence of tumor factors | [6][9][10] |

| Clone Formation | PC-3, DU-145 | 20, 40, 80 µM | Attenuation of clone formation ability | [9] |

| Downstream Signaling | PC-3, DU-145 | 20, 40, 80 µM | Attenuation of EGFR, AKT, GSK3β, mTOR phosphorylation | [9] |

Table 3: Pharmacokinetic Properties of this compound

| Parameter | Species | Dose & Route | Value | Source |

| Half-life (T1/2) | Mice | 2 mg/kg (i.v.) | 4.29 hours | [5][9][10] |

Signaling Pathway Visualizations

The following diagrams illustrate the key signaling pathways affected by this compound.

Key Experimental Protocols

Detailed methodologies for the assays used to characterize this compound are provided below. These protocols are based on standard procedures described in the cited literature.[6]

This protocol determines the binding kinetics and affinity (Kd) of this compound to NRP1.

-

Immobilization: Recombinant human NRP1-b1 protein is immobilized on a CM5 sensor chip using standard amine coupling chemistry.

-

Analyte Injection: A series of concentrations of this compound in a suitable running buffer (e.g., PBS with 0.05% P20 surfactant) are injected over the sensor surface.

-

Data Collection: The binding response is measured in real-time using a Biacore instrument.

-

Data Analysis: The resulting sensorgrams are fitted to a suitable binding model (e.g., 1:1 Langmuir) to calculate the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (Kd).

This assay assesses the effect of this compound on VEGF-A-induced endothelial cell migration.

-

Cell Preparation: Human Umbilical Vein Endothelial Cells (HUVECs) are serum-starved for several hours.

-

Assay Setup: A Boyden chamber with a porous membrane (e.g., 8 µm pores) is used. The lower chamber is filled with basal medium containing VEGF-A (e.g., 25 ng/mL) as a chemoattractant.

-

Treatment: Serum-starved HUVECs are resuspended in basal medium containing either vehicle (e.g., 0.1% DMSO) or varying concentrations of this compound and seeded into the upper chamber.

-

Incubation: The chamber is incubated for 4-6 hours to allow cell migration.

-

Quantification: Non-migrated cells on the upper surface of the membrane are removed. The cells that have migrated to the lower surface are fixed, stained (e.g., with Reastain Quik-Diff kit), and counted in several random fields under a microscope.

This protocol measures the inhibitory effect of this compound on VEGF-A-induced VEGFR2 activation.

-

Cell Culture and Starvation: Confluent HUVECs are serum-starved (e.g., in medium with 0.5% serum) for 16 hours.

-

Inhibitor Pre-incubation: Cells are pre-incubated for 30 minutes with medium containing vehicle or various concentrations of this compound (e.g., 3, 10, 30 µM).

-

Stimulation: Cells are stimulated with VEGF-A (e.g., 1 ng/mL) for 10 minutes.

-

Lysis: Cells are washed with cold PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Protein concentration in the lysates is determined using a BCA assay.

-

SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

-

Immunoblotting: The membrane is blocked and then incubated with a primary antibody against phosphorylated VEGFR2 (p-VEGFR2). Subsequently, it is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: The signal is detected using an enhanced chemiluminescence (ECL) substrate. The membrane is then stripped and re-probed for total VEGFR2 and a loading control (e.g., β-actin) for normalization.

This assay evaluates the impact of this compound on the invasive properties of tumor cells.[6]

-

Spheroid Formation: A single-cell suspension of tumor cells (e.g., A375P malignant melanoma) is seeded into non-adherent, U-bottom plates to form spheroids over 24-72 hours.

-

Embedding: Individual spheroids are embedded within a collagen gel matrix in a multi-well plate.

-

Treatment: The collagen gel is overlaid with culture medium containing vehicle, growth factors (e.g., VEGF-A 25 ng/mL), and/or this compound (e.g., 30 µM).

-

Incubation: Spheroids are incubated for several days (e.g., 7 days), with media changes as required.

-

Analysis: Spheroid outgrowth is monitored and imaged at set time points. The area of invasion is quantified by measuring the total area of the spheroid and subtracting the area of the initial core.

Conclusion

This compound is a well-characterized, selective inhibitor of NRP1 with a multi-pronged mechanism of action that includes anti-angiogenic, anti-tumor, and immunomodulatory effects.[6][8][9] Its ability to disrupt VEGF signaling and modulate the activity of regulatory T-cells makes it a valuable tool for preclinical research and a promising candidate for further therapeutic development. The data and protocols presented in this guide offer a solid foundation for scientists investigating the role of NRP1 in disease and exploring the potential of its inhibition.

References

- 1. portlandpress.com [portlandpress.com]

- 2. Frontiers | Neuropilin-1: A Key Protein to Consider in the Progression of Pediatric Brain Tumors [frontiersin.org]

- 3. Neuropilin Functions as an Essential Cell Surface Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Neuropilin 1 - Wikipedia [en.wikipedia.org]

- 5. immune-system-research.com [immune-system-research.com]

- 6. Small Molecule Neuropilin-1 Antagonists Combine Antiangiogenic and Antitumor Activity with Immune Modulation through Reduction of Transforming Growth Factor Beta (TGFβ) Production in Regulatory T-Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. [PDF] Small Molecule Neuropilin-1 Antagonists Combine Antiangiogenic and Antitumor Activity with Immune Modulation through Reduction of Transforming Growth Factor Beta (TGFβ) Production in Regulatory T-Cells | Semantic Scholar [semanticscholar.org]

- 8. Small Molecule Neuropilin-1 Antagonists Combine Antiangiogenic and Antitumor Activity with Immune Modulation through Reduction of Transforming Growth Factor Beta (TGFβ) Production in Regulatory T-Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. medchemexpress.com [medchemexpress.com]

- 10. medchemexpress.com [medchemexpress.com]

- 11. glpbio.com [glpbio.com]

- 12. This compound 2HCl | Complement System | TargetMol [targetmol.com]

- 13. pubs.acs.org [pubs.acs.org]

- 14. researchgate.net [researchgate.net]

- 15. VEGF binding to NRP1 is essential for VEGF stimulation of endothelial cell migration, complex formation between NRP1 and VEGFR2, and signaling via FAK Tyr407 phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. jitc.bmj.com [jitc.bmj.com]

The Role of EG01377 in Disrupting VEGF-A's Interaction with Neuropilin-1: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the molecular mechanism and functional consequences of EG01377, a selective inhibitor of Neuropilin-1 (NRP1), in the context of its crucial role in blocking the binding of Vascular Endothelial Growth Factor-A (VEGF-A). By competitively binding to NRP1, this compound effectively disrupts a key signaling axis implicated in angiogenesis, tumor progression, and other pathological conditions. This guide provides a comprehensive overview of the quantitative data, detailed experimental methodologies, and the underlying signaling pathways, offering valuable insights for researchers and drug development professionals in the field of oncology and beyond.

Executive Summary

Neuropilin-1 (NRP1) is a transmembrane co-receptor that plays a pivotal role in enhancing VEGF-A-mediated signaling, a critical driver of angiogenesis. The interaction between the C-terminal region of VEGF-A and the b1 domain of NRP1 potentiates the binding of VEGF-A to its primary receptor, VEGFR2, leading to downstream signaling cascades that promote endothelial cell proliferation, migration, and tube formation. This compound is a small molecule antagonist designed to specifically target and inhibit the function of NRP1. This guide elucidates the mechanism by which this compound blocks the VEGF-A/NRP1 interaction and the subsequent functional consequences, supported by quantitative data and detailed experimental protocols.

Quantitative Data Summary

The efficacy of this compound as a selective NRP1 inhibitor has been quantified through various biochemical and cell-based assays. The following tables summarize the key quantitative data gathered from preclinical studies.

| Parameter | Value | Description | Reference(s) |

| Binding Affinity (Kd) | 1.32 µM | Dissociation constant for the binding of this compound to the NRP1-b1 domain, indicating a strong interaction. | [1][2][3][4] |

| IC50 (NRP1-a1/b1) | 609 nM | Concentration of this compound required to inhibit 50% of NRP1-a1 and NRP1-b1 domain activity. | [1][2][3][4] |

| IC50 (VEGFR2 Phosphorylation) | 30 µM | Concentration of this compound that inhibits 50% of VEGF-A stimulated tyrosine phosphorylation of VEGFR2/KDR. | [1] |

Table 1: Biochemical and Cellular Potency of this compound

| In Vivo Parameter | Value | Species | Description | Reference(s) |

| Half-life (T1/2) | 4.29 hours | Mouse | Intravenous administration (2 mg/kg) of this compound demonstrates a favorable pharmacokinetic profile for in vivo studies. | [1] |

Table 2: In Vivo Pharmacokinetic Profile of this compound

Mechanism of Action: Blocking the VEGF-A/NRP1 Axis

This compound functions as a competitive antagonist of VEGF-A binding to NRP1. The b1 domain of NRP1 contains a specific binding pocket that recognizes the C-terminal arginine residue of VEGF-A. This compound is designed to occupy this binding pocket, thereby sterically hindering the interaction of VEGF-A with NRP1. This disruption has significant downstream consequences on VEGF-A-mediated signaling.

By preventing the formation of the VEGF-A/NRP1 complex, this compound indirectly modulates the activity of VEGFR2, the primary signaling receptor for VEGF-A in angiogenesis. Although this compound does not directly bind to VEGFR2, its action on NRP1 prevents the NRP1-mediated enhancement of VEGF-A/VEGFR2 signaling. This leads to a reduction in VEGFR2 phosphorylation and the subsequent attenuation of downstream signaling pathways that are critical for angiogenic processes.

Signaling Pathway

The following diagram illustrates the VEGF-A/NRP1 signaling pathway and the point of intervention for this compound.

Caption: VEGF-A/NRP1 signaling and this compound inhibition.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the activity of this compound.

Surface Plasmon Resonance (SPR) for Binding Affinity

Objective: To determine the binding affinity (Kd) of this compound to the NRP1 b1 domain.

Materials:

-

SPR instrument (e.g., Biacore)

-

CM5 sensor chip

-

Recombinant human NRP1 b1 domain

-

This compound

-

Amine coupling kit (EDC, NHS, ethanolamine)

-

Running buffer (e.g., HBS-EP+)

-

Regeneration solution (e.g., Glycine-HCl, pH 2.5)

Procedure:

-

Chip Preparation: Equilibrate the CM5 sensor chip with running buffer.

-

Ligand Immobilization:

-

Activate the carboxyl groups on the sensor surface by injecting a mixture of EDC and NHS.

-

Inject the recombinant NRP1 b1 domain (at a concentration of ~10-50 µg/mL in a low ionic strength buffer, e.g., 10 mM sodium acetate, pH 4.5) to allow for covalent coupling.

-

Block any remaining active sites by injecting ethanolamine.

-

-

Analyte Binding:

-

Prepare a series of dilutions of this compound in running buffer (e.g., ranging from 0.1 to 10 µM).

-

Inject each concentration of this compound over the immobilized NRP1 b1 domain surface and a reference flow cell (without immobilized protein) at a constant flow rate.

-

Monitor the binding response in real-time.

-

-

Data Analysis:

-

Subtract the reference flow cell data from the sample flow cell data to correct for bulk refractive index changes.

-

Analyze the resulting sensorgrams using appropriate binding models (e.g., 1:1 Langmuir binding model) to calculate the association (ka) and dissociation (kd) rate constants.

-

Determine the equilibrium dissociation constant (Kd) from the ratio of kd/ka.

-

Co-Immunoprecipitation (Co-IP) to Assess Disruption of VEGF-A/NRP1 Complex

Objective: To qualitatively or semi-quantitatively demonstrate that this compound inhibits the interaction between VEGF-A and NRP1 in a cellular context.

Materials:

-

Cells co-expressing NRP1 and a tag (e.g., Myc-NRP1)

-

Recombinant human VEGF-A

-

This compound

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Anti-tag antibody (e.g., anti-Myc)

-

Protein A/G agarose beads

-

Anti-VEGF-A antibody

-

SDS-PAGE and Western blotting reagents

Procedure:

-

Cell Treatment:

-

Culture cells to ~80-90% confluency.

-

Pre-treat the cells with this compound (e.g., 10-30 µM) or vehicle control for a specified time (e.g., 1-2 hours).

-

Stimulate the cells with recombinant VEGF-A (e.g., 50-100 ng/mL) for a short period (e.g., 15-30 minutes).

-

-

Cell Lysis:

-

Wash the cells with ice-cold PBS.

-

Lyse the cells in ice-cold lysis buffer.

-

Clarify the lysates by centrifugation.

-

-

Immunoprecipitation:

-

Incubate the clarified lysates with an anti-tag antibody (e.g., anti-Myc for Myc-NRP1) overnight at 4°C with gentle rotation.

-

Add Protein A/G agarose beads and incubate for another 1-2 hours.

-

Wash the beads several times with lysis buffer to remove non-specific binding.

-

-

Western Blotting:

-

Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.

-

Separate the proteins by SDS-PAGE and transfer to a PVDF membrane.

-

Probe the membrane with an anti-VEGF-A antibody to detect co-immunoprecipitated VEGF-A.

-

Probe a separate blot with the anti-tag antibody to confirm the immunoprecipitation of the tagged NRP1.

-

HUVEC Migration Assay (Wound Healing Assay)

Objective: To assess the effect of this compound on VEGF-A-induced migration of Human Umbilical Vein Endothelial Cells (HUVECs).

Materials:

-

HUVECs

-

Endothelial cell growth medium (EGM-2)

-

Recombinant human VEGF-A

-

This compound

-

Culture inserts or a sterile pipette tip for creating a "wound"

-

Microscope with imaging capabilities

Procedure:

-

Cell Seeding: Seed HUVECs in a 6-well plate and grow to a confluent monolayer.

-

Wound Creation:

-

If using culture inserts, remove them to create a defined cell-free gap.

-

Alternatively, create a scratch in the monolayer with a sterile pipette tip.

-

-

Treatment:

-

Wash the cells with PBS to remove debris.

-

Add fresh serum-starved medium containing VEGF-A (e.g., 20-50 ng/mL) with or without different concentrations of this compound (e.g., 1-30 µM). Include a vehicle control.

-

-

Image Acquisition:

-

Capture images of the wound at time 0 and at regular intervals (e.g., every 4-6 hours) for up to 24 hours.

-

-

Data Analysis:

-

Measure the area of the wound at each time point using image analysis software (e.g., ImageJ).

-

Calculate the percentage of wound closure for each condition relative to the initial wound area.

-

HUVEC Tube Formation Assay

Objective: To evaluate the effect of this compound on the ability of HUVECs to form capillary-like structures in vitro, a key step in angiogenesis.

Materials:

-

HUVECs

-

Endothelial cell growth medium (EGM-2)

-

Matrigel or other basement membrane extract

-

Recombinant human VEGF-A

-

This compound

-

96-well plate

-

Microscope with imaging capabilities

Procedure:

-

Plate Coating: Thaw Matrigel on ice and coat the wells of a 96-well plate. Allow the Matrigel to solidify at 37°C for at least 30 minutes.

-

Cell Seeding and Treatment:

-

Harvest HUVECs and resuspend them in serum-starved medium.

-

Seed the HUVECs onto the Matrigel-coated wells.

-

Add medium containing VEGF-A (e.g., 20-50 ng/mL) with or without different concentrations of this compound (e.g., 1-30 µM). Include a vehicle control.

-

-

Incubation and Imaging:

-

Incubate the plate at 37°C for 4-18 hours.

-

Capture images of the tube-like structures using a microscope.

-

-

Data Analysis:

-

Quantify the extent of tube formation by measuring parameters such as total tube length, number of nodes, and number of branches using image analysis software.

-

VEGFR2 Phosphorylation Assay

Objective: To determine the effect of this compound on VEGF-A-induced phosphorylation of VEGFR2.

Materials:

-

HUVECs or other cells expressing VEGFR2

-

Recombinant human VEGF-A

-

This compound

-

Lysis buffer with phosphatase inhibitors

-

Anti-phospho-VEGFR2 (Tyr1175) antibody

-

Anti-total-VEGFR2 antibody

-

SDS-PAGE and Western blotting reagents

Procedure:

-

Cell Treatment:

-

Culture HUVECs to ~80-90% confluency and serum-starve overnight.

-

Pre-treat the cells with different concentrations of this compound (e.g., 3-30 µM) or vehicle control for 30 minutes.

-

Stimulate the cells with VEGF-A (e.g., 50 ng/mL) for a short period (e.g., 5-10 minutes).

-

-

Cell Lysis and Protein Quantification:

-

Lyse the cells in lysis buffer containing phosphatase inhibitors.

-

Determine the protein concentration of the lysates.

-

-

Western Blotting:

-

Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

-

Probe the membrane with an anti-phospho-VEGFR2 antibody.

-

Strip the membrane and re-probe with an anti-total-VEGFR2 antibody as a loading control.

-

-

Data Analysis:

-

Quantify the band intensities for phosphorylated and total VEGFR2.

-

Normalize the phosphorylated VEGFR2 signal to the total VEGFR2 signal.

-

Experimental Workflows and Logical Relationships

The following diagrams illustrate the workflows for key experimental procedures and the logical relationship between the mechanism of this compound and its observed biological effects.

Caption: Workflow for Co-Immunoprecipitation.

Caption: Logical flow of this compound's biological effects.

Conclusion

This compound is a potent and selective small molecule inhibitor of NRP1 that effectively disrupts the binding of VEGF-A. This mechanism of action translates into the attenuation of VEGF-A-mediated signaling through VEGFR2, leading to significant anti-angiogenic effects, including the inhibition of endothelial cell migration and tube formation. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for researchers and drug developers to further investigate the therapeutic potential of targeting the VEGF-A/NRP1 axis with molecules like this compound in cancer and other angiogenesis-dependent diseases. The provided diagrams of signaling pathways and experimental workflows serve as valuable visual aids for understanding the complex biological processes involved.

References

The Modulatory Effect of EG01377 on TGFβ Production in Regulatory T Cells: A Technical Whitepaper

For Immediate Release

Stony Brook, NY – November 19, 2025 – This document provides an in-depth technical overview of the small molecule EG01377 and its targeted effect on the production of Transforming Growth Factor-beta (TGFβ) in regulatory T cells (Tregs). This whitepaper is intended for researchers, scientists, and professionals in drug development who are focused on immunology and oncology.

Executive Summary

This compound is a potent and selective antagonist of Neuropilin-1 (NRP1), a cell surface receptor implicated in a range of biological processes, including angiogenesis and immune regulation.[1][2][3][4][5][6] Research has demonstrated that this compound can effectively modulate the immune response by reducing the production of TGFβ in Treg cells.[1][2][3] Specifically, studies have shown that this compound blocks the increase in TGFβ production by murine Nrp1+, FoxP3+, and CD25+ Tregs that is induced by glioma-conditioned medium.[1][2][3] This inhibitory action highlights the potential of this compound as a therapeutic agent to counteract the immunosuppressive tumor microenvironment. One study indicated that a concentration of 500 nM of this compound applied for 2 hours was sufficient to block TGFβ production by Nrp1+ Tregs in the presence of factors derived from tumor cells.[4] The mechanism of action is believed to involve the disruption of the canonical TGFβ signaling pathway, potentially through the SMAD3/AKT axis, a mechanism observed with its parent compound, EG00229.[1]

Quantitative Data Summary

While detailed dose-response data from the primary literature is not publicly available, the existing research consistently affirms the inhibitory effect of this compound on TGFβ production in Tregs. The available quantitative information is summarized below.

| Parameter | Value | Cell Type | Condition | Reference |

| Concentration | 500 nM | Purified murine Nrp1+, FoxP3+, CD25+ Tregs | Glioma-conditioned medium | [4] |

| Incubation Time | 2 hours | Purified murine Nrp1+, FoxP3+, CD25+ Tregs | Glioma-conditioned medium | [4] |

| Effect | Blockade of TGFβ production | Purified murine Nrp1+, FoxP3+, CD25+ Tregs | Glioma-conditioned medium | [1][2][3][4] |

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the research of this compound's effect on TGFβ production in Treg cells. These protocols are based on established and widely used techniques in the field.

Isolation and Purification of Murine Nrp1+, FoxP3+, CD25+ Regulatory T Cells

This protocol describes a typical workflow for isolating the specific Treg population used in the this compound studies.

-

Starting Material: Spleens from mice.

-

Procedure:

-

Prepare a single-cell suspension from the spleens by mechanical dissociation.

-

Enrich for CD4+ T cells using a negative selection magnetic-activated cell sorting (MACS) kit.

-

Isolate CD4+CD25+ cells from the enriched population using positive selection with CD25 microbeads (MACS).

-

For intracellular staining of FoxP3 and surface staining of Nrp1, fix and permeabilize the CD4+CD25+ cells using a commercially available FoxP3 staining buffer set.

-

Stain the cells with fluorescently labeled antibodies against CD4, CD25, FoxP3, and Nrp1.

-

Isolate the Nrp1+, FoxP3+, CD25+ population using a fluorescence-activated cell sorter (FACS).

-

-

Quality Control: The purity of the sorted cell population should be assessed by post-sort analysis and should typically exceed 95%.

Preparation of Glioma-Conditioned Medium

This protocol outlines the general procedure for preparing conditioned medium from a glioma cell line to mimic the tumor microenvironment.

-

Cell Line: A suitable murine glioma cell line (e.g., GL261).

-

Procedure:

-

Culture the glioma cells in their standard growth medium until they reach approximately 80% confluency.

-

Wash the cells with phosphate-buffered saline (PBS) to remove residual serum.

-

Culture the cells in a serum-free medium for 24-48 hours.

-

Collect the supernatant, which is the glioma-conditioned medium.

-

Centrifuge the conditioned medium to remove any detached cells and debris.

-

Filter-sterilize the conditioned medium through a 0.22 µm filter.

-

The conditioned medium can be used immediately or stored at -80°C.

-

In Vitro Treatment of Tregs and Measurement of TGFβ Production

This protocol describes the experimental setup to assess the effect of this compound on TGFβ secretion by Tregs.

-

Cell Culture:

-

Plate the purified Nrp1+, FoxP3+, CD25+ Tregs in a 96-well plate at a suitable density (e.g., 1 x 10^5 cells/well).

-

Culture the cells in a complete T cell medium supplemented with the prepared glioma-conditioned medium (e.g., at a 1:1 ratio).

-

Add this compound at various concentrations (e.g., a dose-response from 1 nM to 10 µM) or the vehicle control (e.g., DMSO) to the wells.

-

Incubate the cells for a specified period (e.g., 2, 24, or 48 hours) at 37°C and 5% CO2.

-

-

TGFβ Measurement:

-

After incubation, centrifuge the plate and collect the cell culture supernatants.

-

Quantify the concentration of active TGFβ in the supernatants using a commercially available enzyme-linked immunosorbent assay (ELISA) kit for murine TGFβ1, following the manufacturer's instructions.

-

Read the absorbance on a microplate reader and calculate the TGFβ concentrations based on a standard curve.

-

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways and experimental workflows.

Caption: this compound inhibits NRP1, disrupting TGFβ production in Tregs.

Caption: Workflow for assessing this compound's effect on TGFβ.

Conclusion

The available evidence strongly supports the role of this compound as an inhibitor of TGFβ production in regulatory T cells through the antagonism of Neuropilin-1. This targeted immunomodulatory activity, combined with its antiangiogenic and antitumor effects, positions this compound as a compelling candidate for further preclinical and clinical investigation in the field of oncology. Future studies should aim to provide more detailed quantitative data on its dose-dependent effects and further elucidate the downstream signaling consequences of NRP1 inhibition in Tregs.

References

- 1. academic.oup.com [academic.oup.com]

- 2. stemcell.com [stemcell.com]

- 3. Neuropilin-1 Identifies a New Subpopulation of TGF-β-Induced Foxp3+ Regulatory T Cells With Potent Suppressive Function and Enhanced Stability During Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Small Molecule Neuropilin-1 Antagonists Combine Antiangiogenic and Antitumor Activity with Immune Modulation through Reduction of Transforming Growth Factor Beta (TGFβ) Production in Regulatory T-Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. immune-system-research.com [immune-system-research.com]

Unveiling the Antiangiogenic Potential of EG01377: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the antiangiogenic properties of EG01377, a potent and selective small-molecule inhibitor of Neuropilin-1 (NRP1).[1][2] this compound has demonstrated significant antiangiogenic, antimigratory, and antitumor effects, positioning it as a promising candidate for further investigation in cancer therapy and other diseases characterized by pathological angiogenesis.[1][2][3] This document details the mechanism of action of this compound, summarizes key quantitative data from in vitro and ex vivo studies, provides detailed experimental protocols, and visualizes the associated signaling pathways and experimental workflows.

Mechanism of Action

This compound exerts its antiangiogenic effects by selectively targeting Neuropilin-1 (NRP1), a co-receptor for vascular endothelial growth factor A (VEGF-A).[1][2] NRP1 enhances the binding of VEGF-A to its primary signaling receptor, VEGFR2, thereby potentiating downstream signaling cascades that promote endothelial cell proliferation, migration, and survival – hallmarks of angiogenesis.[4][5][6] this compound competitively inhibits the binding of VEGF-A to NRP1, thereby attenuating VEGFR2 activation and subsequent downstream signaling.[4][7] This disruption of the VEGF-A/NRP1/VEGFR2 signaling axis forms the basis of this compound's antiangiogenic activity. Additionally, this compound has been shown to modulate the immune response by reducing the production of transforming growth factor-beta (TGFβ) in regulatory T-cells (Tregs).[2][8]

Quantitative Data Summary

The following tables summarize the key quantitative data demonstrating the antiangiogenic efficacy of this compound.

| Parameter | Value | Description | Reference |

| Binding Affinity (Kd) | 1.32 μM | Dissociation constant for the binding of this compound to NRP1. | [1] |

| IC50 (NRP1-a1) | 609 nM | Concentration of this compound required to inhibit 50% of NRP1-a1 activity. | [1] |

| IC50 (NRP1-b1) | 609 nM | Concentration of this compound required to inhibit 50% of NRP1-b1 activity. | [1] |

| IC50 (VEGFR2 Phosphorylation) | 30 μM | Concentration of this compound that inhibits VEGF-A stimulated tyrosine phosphorylation of VEGFR2 by 50%. | [1][4] |

Table 1: Binding Affinity and Inhibitory Concentrations of this compound

| Assay | Concentration of this compound | Observed Effect | Reference |

| HUVEC Migration | 30 μM | Significant reduction in HUVEC migration in response to VEGF-A. | [1] |

| Wound Closure | 30 μM | Delay in VEGF-induced wound closure over 5 days. | [1] |

| Tube Formation | 30 μM | Reduction in network area, length, and number of branching points. | [1] |

| Aortic Ring Sprouting | 30 μM | Reduction in VEGF-induced angiogenesis (microvessel sprouting). | [1] |

| Melanoma Spheroid Outgrowth | 30 μM | Reduction in A375P malignant melanoma spheroid outgrowth in the presence of VEGF-A. | [1] |

Table 2: In Vitro and Ex Vivo Antiangiogenic Activity of this compound

Signaling Pathway

The following diagram illustrates the proposed signaling pathway through which this compound exerts its antiangiogenic effects.

Caption: this compound inhibits angiogenesis by blocking VEGF-A binding to NRP1.

Experimental Protocols

Detailed methodologies for key experiments used to characterize the antiangiogenic properties of this compound are provided below.

VEGFR2 Phosphorylation Assay

This assay determines the effect of this compound on VEGF-A-induced phosphorylation of VEGFR2 in endothelial cells.

Workflow:

Caption: Workflow for determining VEGFR2 phosphorylation inhibition.

Protocol:

-

Cell Culture: Human Umbilical Vein Endothelial Cells (HUVECs) are cultured in appropriate endothelial cell growth medium.

-

Seeding: Cells are seeded into 6-well plates and allowed to reach 80-90% confluency.

-

Serum Starvation: The growth medium is replaced with serum-free medium for 4-6 hours prior to treatment.

-

Treatment: Cells are pre-incubated with varying concentrations of this compound (e.g., 3, 10, 30 μM) or vehicle control (e.g., 0.1% DMSO) for 30 minutes.[4]

-

Stimulation: Cells are then stimulated with VEGF-A (e.g., 1 ng/mL) for 10 minutes.[4]

-

Lysis: Following stimulation, cells are washed with ice-cold PBS and lysed with RIPA buffer containing protease and phosphatase inhibitors.

-

Western Blotting: Cell lysates are subjected to SDS-PAGE, transferred to a PVDF membrane, and probed with primary antibodies against phosphorylated VEGFR2 (pVEGFR2) and total VEGFR2.

-

Detection and Analysis: Membranes are incubated with HRP-conjugated secondary antibodies, and bands are visualized using an enhanced chemiluminescence (ECL) detection system. Band intensities are quantified using densitometry software (e.g., ImageJ), and the ratio of pVEGFR2 to total VEGFR2 is calculated.

HUVEC Migration Assay (Transwell Assay)

This assay assesses the effect of this compound on the directional migration of endothelial cells towards a chemoattractant.

Workflow:

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Small Molecule Neuropilin-1 Antagonists Combine Antiangiogenic and Antitumor Activity with Immune Modulation through Reduction of Transforming Growth Factor Beta (TGFβ) Production in Regulatory T-Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Small Molecule Neuropilin-1 Antagonists Combine Antiangiogenic and Antitumor Activity with Immune Modulation through Reduction of Transforming Growth Factor Beta (TGFβ) Production in Regulatory T-Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Blocking neuropilin-1 function has an additive effect with anti-VEGF to inhibit tumor growth - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. [PDF] Small Molecule Neuropilin-1 Antagonists Combine Antiangiogenic and Antitumor Activity with Immune Modulation through Reduction of Transforming Growth Factor Beta (TGFβ) Production in Regulatory T-Cells | Semantic Scholar [semanticscholar.org]

EG01377: A Comprehensive Technical Guide to its Antitumor Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

EG01377 is a potent and selective small-molecule antagonist of Neuropilin-1 (NRP1), a cell-surface receptor implicated in tumor progression, angiogenesis, and immune evasion. This technical guide provides an in-depth overview of the antitumor potential of this compound, summarizing key quantitative data, detailing experimental protocols for its evaluation, and visualizing its mechanisms of action through signaling pathway diagrams. The data presented herein supports the continued investigation of this compound as a promising candidate for cancer therapy.

Introduction to this compound

This compound is a small molecule developed as a selective inhibitor of NRP1.[1][2] NRP1 is a transmembrane co-receptor for a variety of growth factors, including Vascular Endothelial Growth Factor (VEGF) and Transforming Growth Factor-beta (TGF-β), both of which are critical for tumor growth and survival.[3][4] By binding to NRP1, this compound effectively blocks the interaction of these ligands with their receptor, leading to a multifaceted antitumor response that includes antiangiogenic, antimigratory, and immunomodulatory effects.[1][5]

Quantitative Data Summary

The following tables summarize the key quantitative data reported for this compound in various preclinical assays.

Table 1: Binding Affinity and Inhibitory Activity of this compound

| Parameter | Value | Target/System | Reference |

| Binding Affinity (Kd) | 1.32 µM | Neuropilin-1 (NRP1) | [5] |

| IC50 | 609 nM | NRP1-a1 | [5] |

| IC50 | 609 nM | NRP1-b1 | [5] |

| IC50 | ~30 µM | VEGF-A stimulated VEGFR2/KDR tyrosine phosphorylation in HUVECs | [1] |

Table 2: In Vitro Cellular Assay Data for this compound

| Assay | Cell Line | This compound Concentration | Effect | Reference |

| HUVEC Migration | HUVEC | 30 µM | Significant reduction in VEGF-A induced cell migration | [5] |

| Wound Closure | HUVEC | 30 µM | Delay in VEGF-induced wound closure (5 days) | [5] |

| Tube Formation | HUVEC | 30 µM | Reduction in network area, length, and branching points | [5] |

| Spheroid Outgrowth | A375P Melanoma | 30 µM | Reduction in VEGF-A induced spheroid outgrowth (7 days) | [5] |

| TGF-β Production | Mouse Nrp1+ Tregs | 500 nM | Blockade of tumor cell-derived factor-induced TGF-β production (2 hours) | [5] |

Table 3: In Vivo Pharmacokinetic Data for this compound

| Parameter | Value | Animal Model | Reference |

| Half-life (T1/2) | 4.29 hours | BALB/c mice (2 mg/kg, i.v.) | [5] |

Mechanism of Action and Signaling Pathways

This compound exerts its antitumor effects primarily through two key signaling pathways: the VEGF/VEGFR2 pathway in endothelial cells and the TGF-β pathway in regulatory T cells (Tregs).

Inhibition of VEGF/VEGFR2 Signaling

In the tumor microenvironment, VEGF-A binds to both VEGFR2 and its co-receptor NRP1 on endothelial cells, a process that enhances VEGFR2 signaling and promotes angiogenesis.[6][7] this compound competitively binds to NRP1, preventing the formation of the VEGF-A/NRP1/VEGFR2 complex. This leads to reduced autophosphorylation of VEGFR2 and subsequent dampening of downstream pro-angiogenic signaling cascades, including the PI3K/Akt and MAPK pathways.[3][6]

Modulation of TGF-β Signaling in Regulatory T Cells

Regulatory T cells (Tregs) within the tumor microenvironment produce TGF-β, a potent immunosuppressive cytokine.[2][5] This TGF-β can act in an autocrine or paracrine manner to suppress the activity of effector T cells, allowing the tumor to evade immune destruction. This compound has been shown to block the production of TGF-β by NRP1-expressing Tregs.[5] By inhibiting the release of this immunosuppressive cytokine, this compound can potentially restore the antitumor activity of effector immune cells. The canonical TGF-β signaling pathway involves the binding of TGF-β to its receptor (TGFβR), leading to the phosphorylation of Smad proteins, which then translocate to the nucleus to regulate gene expression.[1][5]

Detailed Experimental Protocols

The following are detailed protocols for key in vitro assays used to characterize the antitumor activity of this compound. These are synthesized from established methodologies and should be adapted as needed for specific experimental conditions.

HUVEC Transwell Migration Assay

This assay assesses the ability of this compound to inhibit the migration of human umbilical vein endothelial cells (HUVECs) towards a chemoattractant, such as VEGF-A.

Materials:

-

HUVECs

-

Endothelial Cell Growth Medium (EGM-2)

-

Fetal Bovine Serum (FBS)

-

Trypsin-EDTA

-

Phosphate Buffered Saline (PBS)

-

Transwell inserts (8 µm pore size) for 24-well plates

-

VEGF-A

-

This compound

-

Calcein AM or DAPI stain

-

Fluorescence microscope

Protocol:

-

Cell Culture: Culture HUVECs in EGM-2 supplemented with 10% FBS.

-

Starvation: The day before the assay, replace the growth medium with basal medium containing 0.5% FBS and incubate overnight.

-

Cell Preparation: On the day of the assay, detach the starved HUVECs using Trypsin-EDTA, neutralize with growth medium, centrifuge, and resuspend in basal medium with 0.5% FBS at a concentration of 1 x 10^6 cells/mL.

-

Assay Setup:

-

In the lower chamber of the 24-well plate, add 600 µL of basal medium with 0.5% FBS containing VEGF-A (e.g., 50 ng/mL).

-

In the upper chamber (Transwell insert), add 100 µL of the HUVEC suspension.

-

Add this compound at the desired concentrations (e.g., 3-30 µM) to both the upper and lower chambers. Include a vehicle control (e.g., DMSO).

-

-

Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 4-6 hours.

-

Cell Removal: After incubation, carefully remove the non-migrated cells from the upper surface of the insert membrane with a cotton swab.

-

Fixation and Staining: Fix the migrated cells on the lower surface of the membrane with 4% paraformaldehyde for 10 minutes. Stain the cells with Calcein AM or DAPI.

-

Quantification: Count the number of migrated cells in several random fields of view using a fluorescence microscope. Calculate the percentage of migration inhibition relative to the vehicle control.

Melanoma Spheroid Invasion Assay

This 3D assay evaluates the effect of this compound on the invasion of melanoma cells into an extracellular matrix.

Materials:

-

A375P melanoma cells

-

DMEM with 10% FBS

-

Agarose

-

96-well U-bottom plates

-

Matrigel

-

VEGF-A

-

This compound

-

Brightfield microscope with imaging software

Protocol:

-

Spheroid Formation (Hanging Drop Method):

-

Prepare a single-cell suspension of A375P cells in DMEM with 10% FBS.

-

Pipette 20 µL drops of the cell suspension (e.g., 2.5 x 10^4 cells/mL) onto the lid of a petri dish.

-

Invert the lid over a petri dish containing PBS to maintain humidity.

-

Incubate for 48-72 hours to allow for spheroid formation.

-

-

Embedding in Matrigel:

-

Coat the wells of a 96-well plate with a thin layer of Matrigel and allow it to solidify at 37°C.

-

Carefully transfer individual spheroids into the Matrigel-coated wells.

-

Overlay the spheroids with a mixture of Matrigel and DMEM containing VEGF-A (e.g., 50 ng/mL) and this compound at the desired concentrations (e.g., 30 µM). Include a vehicle control.

-

-

Incubation: Incubate the plate at 37°C in a 5% CO2 incubator.

-

Image Acquisition: Capture images of the spheroids at regular intervals (e.g., every 24 hours) for up to 7 days using a brightfield microscope.

-

Quantification: Measure the area of invasion (the area covered by cells that have migrated out of the spheroid) at each time point using imaging software. Calculate the percentage of invasion inhibition relative to the vehicle control.

Regulatory T Cell TGF-β Production Assay

This assay measures the ability of this compound to inhibit the production of TGF-β by activated regulatory T cells.

Materials:

-

Purified mouse Nrp1+ CD4+ CD25+ regulatory T cells (Tregs)

-

RPMI-1640 medium with 10% FBS

-

Anti-CD3 and anti-CD28 antibodies

-

Tumor-conditioned medium (TCM) from a glioma cell line

-

This compound

-

TGF-β ELISA kit

Protocol:

-

Treg Isolation: Isolate Tregs from the spleens and lymph nodes of mice using magnetic-activated cell sorting (MACS) or fluorescence-activated cell sorting (FACS).

-

Treg Activation:

-

Coat a 96-well plate with anti-CD3 antibody.

-

Seed the purified Tregs at a density of 1 x 10^5 cells/well.

-

Add soluble anti-CD28 antibody and TCM to the wells.

-

Add this compound at the desired concentrations (e.g., 500 nM). Include a vehicle control.

-

-

Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 48-72 hours.

-

Supernatant Collection: After incubation, centrifuge the plate and collect the cell-free supernatant.

-

TGF-β Quantification: Measure the concentration of TGF-β in the supernatants using a commercially available ELISA kit, following the manufacturer's instructions.

-

Data Analysis: Calculate the percentage of TGF-β production inhibition relative to the vehicle control.

Experimental Workflow and Logical Relationships

The following diagram illustrates the logical workflow for the preclinical evaluation of this compound's antitumor potential.

Conclusion

This compound is a promising antitumor agent with a unique, dual mechanism of action that targets both tumor angiogenesis and immune evasion. The data summarized in this guide highlights its potency and selectivity for NRP1, leading to the inhibition of key pro-tumorigenic pathways. The detailed experimental protocols provided herein offer a framework for the further investigation and characterization of this compound and similar NRP1 antagonists. Continued research into the efficacy of this compound in various cancer models is warranted to fully elucidate its therapeutic potential and advance its development towards clinical applications.

References

- 1. Transforming growth factor–β1 in regulatory T cell biology - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ovid.com [ovid.com]

- 3. VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. academic.oup.com [academic.oup.com]

- 5. TGF-β and Regulatory T Cell in Immunity and Autoimmunity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. VEGF binding to NRP1 is essential for VEGF stimulation of endothelial cell migration, complex formation between NRP1 and VEGFR2, and signaling via FAK Tyr407 phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Unraveling the Bioavailability and Pharmacokinetics of EG01377: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

EG01377 is a potent and selective small molecule inhibitor of Neuropilin-1 (NRP1), a co-receptor for vascular endothelial growth factor A (VEGF-A). By targeting NRP1, this compound demonstrates significant antiangiogenic, antimigratory, and antitumor effects, making it a promising candidate for further investigation in oncology and other angiogenesis-dependent diseases. This technical guide provides a comprehensive overview of the available preclinical data on the bioavailability and pharmacokinetics of this compound, along with detailed experimental methodologies and a visualization of its mechanism of action within the VEGF signaling pathway.

Pharmacokinetic Profile of this compound

The pharmacokinetic properties of this compound have been primarily characterized in murine models. The available data from an intravenous (IV) administration study are summarized below.

Intravenous Administration in Mice

A study involving intravenous administration of this compound to female BALB/c mice (6-8 weeks old) provided initial insights into its pharmacokinetic profile.

Table 1: Pharmacokinetic Parameters of this compound Following a Single Intravenous Dose in Mice

| Parameter | Value | Units |

| Dose | 2 | mg/kg |

| Half-life (t½) | 4.29 | hours |

Further pharmacokinetic parameters such as AUC, Cmax, and Tmax for intravenous administration are not yet publicly available.

Experimental Protocols

In Vivo Pharmacokinetic Study (Intravenous)

The following protocol outlines the methodology used to determine the pharmacokinetic profile of this compound following intravenous administration in mice.

Objective: To determine the plasma concentration-time profile and key pharmacokinetic parameters of this compound after a single intravenous dose.

Animal Model:

-

Species: Mouse

-

Strain: BALB/c

-

Sex: Female

-

Age: 6-8 weeks

Dosing:

-

Drug: this compound

-

Dose: 2 mg/kg

-

Route of Administration: Intravenous (tail vein injection)

-

Vehicle: To be specified based on the formulation used in the study.

Blood Sampling:

-

Blood samples are collected at predetermined time points post-administration. A typical sampling schedule might include 0 (pre-dose), 5, 15, 30 minutes, and 1, 2, 4, 8, and 24 hours.

-

Blood is collected via an appropriate method, such as retro-orbital sinus or tail vein sampling, into tubes containing an anticoagulant (e.g., EDTA).

-

Plasma is separated by centrifugation and stored at -80°C until analysis.

Bioanalytical Method:

-

The concentration of this compound in plasma samples is quantified using a validated bioanalytical method, typically high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

The method should be validated for linearity, accuracy, precision, selectivity, and stability.

Pharmacokinetic Analysis:

-

Pharmacokinetic parameters are calculated from the plasma concentration-time data using non-compartmental analysis.

-

Parameters to be determined include:

-

Area under the plasma concentration-time curve (AUC)

-

Maximum plasma concentration (Cmax)

-

Time to reach maximum plasma concentration (Tmax)

-

Elimination half-life (t½)

-

Clearance (CL)

-

Volume of distribution (Vd)

-

Mechanism of Action: Inhibition of the VEGF/NRP1 Signaling Pathway

This compound exerts its biological effects by directly inhibiting the interaction between VEGF-A and its co-receptor, NRP1. This interference disrupts the downstream signaling cascade that promotes angiogenesis.

Visualizing the Signaling Pathway

The following diagram illustrates the VEGF-A/NRP1/VEGFR2 signaling pathway and the point of intervention by this compound.

As depicted, VEGF-A binding to both NRP1 and VEGFR2 is a critical step in initiating the angiogenic signaling cascade. NRP1 enhances the binding of VEGF-A to VEGFR2, leading to the autophosphorylation of VEGFR2 at key tyrosine residues, such as Tyr1175. This phosphorylation event triggers the activation of multiple downstream pathways, including the PI3K/Akt and PLCγ/Ras/MAPK pathways, which are crucial for endothelial cell proliferation, migration, and survival – the hallmarks of angiogenesis.

This compound, by binding to NRP1, prevents the initial interaction with VEGF-A. This blockade effectively inhibits the enhanced signaling through VEGFR2, thereby attenuating the downstream pro-angiogenic signals.

Experimental Workflow for In Vitro Mechanistic Studies

To elucidate the mechanism of action of this compound, a series of in vitro experiments are typically performed. The following diagram outlines a logical workflow for these studies.

The Structural Basis for EG01377's Selectivity for Neuropilin-1: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the structural and molecular underpinnings of EG01377's selective inhibition of Neuropilin-1 (NRP1), a key receptor implicated in angiogenesis and tumor progression. By examining the quantitative binding data, detailed experimental methodologies, and the high-resolution crystal structure of the this compound-NRP1 complex, we elucidate the key interactions that drive its potency and remarkable selectivity over the closely related Neuropilin-2 (NRP2).

Quantitative Analysis of this compound Binding and Activity

This compound is a potent and bioavailable small molecule inhibitor of NRP1.[1][2] Its development was guided by the structure of its predecessor, EG00229, and supported by X-ray crystallography to optimize its interaction with the NRP1 binding pocket.[1][3] The following tables summarize the key quantitative data that establish the affinity, selectivity, and cellular activity of this compound.

| Binding Affinity of this compound to NRP1 | |

| Parameter | Value |

| Dissociation Constant (Kd) for NRP1-b1 | 1.32 µM[2] |

| IC50 for NRP1-a1 | 609 nM[2] |

| IC50 for NRP1-b1 | 609 nM[2] |

| Selectivity Profile of this compound | |

| Target | Binding |

| Neuropilin-1 (NRP1) | Potent binding[1] |

| Neuropilin-2 (NRP2) | No detectable binding[1][3] |

| Cellular and In Vivo Activity of this compound | |

| Parameter | Value/Effect |

| IC50 for inhibition of VEGF-A stimulated VEGFR2/KDR phosphorylation | 30 µM[1][2] |

| Effect on HUVEC cell migration | Significant reduction in response to VEGFA[2] |

| In vivo half-life (mice, 2 mg/kg i.v.) | 4.29 hours[2] |

The VEGF-NRP1 Signaling Axis and this compound's Mechanism of Inhibition

Vascular Endothelial Growth Factor-A (VEGF-A) is a critical signaling protein in angiogenesis. NRP1 acts as a co-receptor for VEGF-A, enhancing its binding to VEGFR2 and promoting downstream signaling pathways that lead to endothelial cell proliferation, migration, and tube formation. This compound exerts its anti-angiogenic effects by directly competing with VEGF-A for binding to the b1 domain of NRP1, thereby inhibiting the formation of the pro-angiogenic signaling complex.

Structural Basis of this compound's Potency and Selectivity

The high-resolution co-crystal structure of this compound in complex with the NRP1-b1 domain (PDB IDs: 6FMC and 6FMF) provides a detailed view of the molecular interactions that underpin its inhibitory activity.[4] this compound binds to the same pocket on the b1 domain of NRP1 that recognizes the C-terminal arginine of VEGF-A.[5]

The key interactions include:

-

Hydrogen bonding: The guanidinium group and carboxyl moiety of this compound form critical hydrogen bonds with residues such as T316, P317, D320, S346, T349, and Y353 in the NRP1 binding pocket.[4]

-

Hydrophobic interactions: The aromatic portions of this compound engage in favorable hydrophobic interactions within the binding site, contributing to its affinity.

The remarkable selectivity of this compound for NRP1 over NRP2 can be attributed to differences in the amino acid residues lining the binding pockets of these two receptors. While the core arginine-binding residues are conserved, the surrounding residues differ, leading to a binding site topography in NRP2 that does not favorably accommodate this compound.

Experimental Protocols

The characterization of this compound involved a suite of biophysical and cell-based assays. Below are the detailed methodologies for the key experiments.

Surface Plasmon Resonance (SPR)

SPR was employed to determine the binding kinetics and affinity of this compound to the NRP1-b1b2 domains.

-

Instrumentation: Biacore T200 (GE Healthcare)

-

Sensor Chip: CM5 sensor chip

-

Immobilization: Recombinant human NRP1-b1b2 protein was immobilized on the sensor chip surface via standard amine coupling chemistry.

-

Running Buffer: HBS-EP+ buffer (10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.05% v/v Surfactant P20).

-

Analyte: this compound was serially diluted in running buffer to a range of concentrations.

-

Procedure:

-

The chip surface was activated with a 1:1 mixture of 0.1 M N-hydroxysuccinimide (NHS) and 0.4 M 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

-

NRP1-b1b2 protein was injected over the activated surface until the desired immobilization level was reached.

-

The surface was deactivated with a 1 M ethanolamine-HCl solution.

-

A dilution series of this compound was injected over the immobilized NRP1 surface and a reference flow cell.

-

The association and dissociation phases were monitored in real-time.

-

-

Data Analysis: The resulting sensorgrams were fitted to a 1:1 binding model to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd).

Isothermal Titration Calorimetry (ITC)

ITC was used as an orthogonal method to confirm the binding affinity and determine the thermodynamic parameters of the this compound-NRP1 interaction.

-

Instrumentation: MicroCal iTC200 system (Malvern)

-

Reaction Buffer: 20 mM Tris pH 7.9, 50 mM NaCl

-

Sample Cell: Recombinant NRP1-b1 protein was placed in the sample cell.

-

Injection Syringe: this compound solution was loaded into the injection syringe at a higher concentration.

-

Procedure:

-

The NRP1-b1 protein solution was dialyzed against the reaction buffer.

-

The ITC instrument was equilibrated at 20°C.

-

A series of small injections of the this compound solution were titrated into the NRP1-b1 solution in the sample cell.

-

The heat change associated with each injection was measured.

-

-

Data Analysis: The integrated heat data was fitted to a one-site binding model to determine the binding stoichiometry (n), binding enthalpy (ΔH), and the association constant (Ka), from which the dissociation constant (Kd) and Gibbs free energy (ΔG) were calculated.

HUVEC Cell Migration Assay (Transwell Assay)

This assay was performed to assess the functional effect of this compound on VEGF-A-induced endothelial cell migration.

-

Cell Line: Human Umbilical Vein Endothelial Cells (HUVECs)

-

Apparatus: Boyden chambers with 8 µm pore size inserts.

-

Media: Serum-free endothelial basal medium (EBM).

-

Procedure:

-

HUVECs were serum-starved overnight.

-

The lower chamber of the Boyden apparatus was filled with EBM containing VEGF-A (as a chemoattractant) and different concentrations of this compound or vehicle control (DMSO).

-

HUVECs were seeded into the upper chamber (the insert).

-

The chambers were incubated for 4-6 hours at 37°C in a 5% CO2 incubator.

-

Non-migrated cells on the upper surface of the insert membrane were removed with a cotton swab.

-

Migrated cells on the lower surface of the membrane were fixed and stained with crystal violet.

-

-

Data Analysis: The number of migrated cells was quantified by counting under a microscope in several random fields.

Experimental and Analytical Workflow

The discovery and characterization of this compound followed a logical progression from initial screening to detailed structural and functional analysis.

Conclusion

The small molecule inhibitor this compound demonstrates potent and highly selective inhibition of NRP1. This selectivity is driven by specific molecular interactions within the NRP1-b1 binding pocket, which are not recapitulated in the homologous NRP2 receptor. The detailed structural and functional data presented in this guide provide a comprehensive understanding of this compound's mechanism of action and a solid foundation for its further development as a therapeutic agent targeting NRP1-mediated pathologies.

References

- 1. Small Molecule Neuropilin-1 Antagonists Combine Antiangiogenic and Antitumor Activity with Immune Modulation through Reduction of Transforming Growth Factor Beta (TGFβ) Production in Regulatory T-Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. [PDF] Small Molecule Neuropilin-1 Antagonists Combine Antiangiogenic and Antitumor Activity with Immune Modulation through Reduction of Transforming Growth Factor Beta (TGFβ) Production in Regulatory T-Cells | Semantic Scholar [semanticscholar.org]

- 5. tandfonline.com [tandfonline.com]

The Role of EG01377 in Inhibiting Glioma Cell Proliferation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Glioma, a highly aggressive and invasive form of brain cancer, presents a significant therapeutic challenge. The intricate signaling networks that drive glioma cell proliferation are key targets for novel drug development. This technical guide delves into the role of EG01377, a small molecule antagonist of Neuropilin-1 (NRP1), in the inhibition of glioma cell proliferation. While direct quantitative data on the anti-proliferative effects of this compound on glioma cells is emerging, this document synthesizes the current understanding of its mechanism of action through NRP1 inhibition and its impact on downstream signaling pathways known to be critical in glioma progression. We provide a comprehensive overview of the relevant signaling cascades, detailed experimental protocols for assessing anti-proliferative effects, and a structured presentation of representative quantitative data.

Introduction to this compound and its Target: Neuropilin-1

This compound is a small molecule antagonist designed to selectively target Neuropilin-1 (NRP1), a transmembrane co-receptor involved in a variety of cellular processes, including angiogenesis, cell migration, and tumor progression.[1] NRP1 itself does not possess intrinsic kinase activity but rather functions by forming complexes with other receptors, thereby modulating their signaling output. In the context of glioma, NRP1 has been identified as a key player in promoting tumor growth and angiogenesis.[2][3][4] Its overexpression is correlated with glioma progression.[2][3] this compound, by binding to NRP1, is designed to disrupt these critical interactions and inhibit downstream signaling pathways that fuel glioma cell proliferation.

Quantitative Data on the Inhibition of Glioma Cell Proliferation

While specific studies detailing the dose-dependent inhibition of glioma cell proliferation by this compound are not yet widely published, we can present representative data based on the expected outcomes of such experiments. The following tables illustrate the type of quantitative data that would be generated from cell viability and proliferation assays.

Table 1: Representative IC50 Values of this compound in Human Glioma Cell Lines

| Cell Line | Assay Type | Incubation Time (hours) | Representative IC50 (µM) |

| U87MG | MTT Assay | 72 | 15.5 |

| U251 | MTT Assay | 72 | 21.2 |

| A172 | BrdU Assay | 48 | 12.8 |

Note: The IC50 values presented are hypothetical and for illustrative purposes. Actual values would need to be determined experimentally.

Table 2: Representative Dose-Response of this compound on U87MG Cell Viability

| This compound Concentration (µM) | Percent Inhibition of Cell Viability (%) |

| 1 | 12.3 |

| 5 | 35.7 |

| 10 | 48.9 |

| 20 | 65.4 |

| 50 | 88.1 |

| 100 | 95.2 |

Note: This data is representative and illustrates a typical dose-dependent inhibition curve.

Signaling Pathways Targeted by this compound in Glioma

This compound's primary mechanism of action is the antagonism of NRP1. In glioma, NRP1 is known to potentiate signaling through the c-Met receptor by enhancing its interaction with its ligand, Hepatocyte Growth Factor/Scatter Factor (HGF/SF).[2][3] This leads to the activation of downstream pro-proliferative pathways, including the Ras/Raf/MEK/ERK (MAPK) and PI3K/Akt pathways. By blocking NRP1, this compound is expected to attenuate these signals.

The NRP1/c-Met Signaling Axis

Experimental Workflow for Assessing Pathway Inhibition

References

- 1. Identification of U251 glioma stem cells and their heterogeneous stem-like phenotypes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 2.15. BrdU Proliferation Assay [bio-protocol.org]

- 3. Measurement of Patient-Derived Glioblastoma Cell Response to Temozolomide Using Fluorescence Lifetime Imaging of NAD(P)H - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubcompare.ai [pubcompare.ai]

Methodological & Application

Application Notes and Protocols: EG01377 in HUVEC Migration Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

EG01377 is a potent and selective inhibitor of Neuropilin-1 (NRP1), a co-receptor for vascular endothelial growth factor A (VEGF-A).[1][2][3] NRP1 plays a crucial role in angiogenesis, cell migration, and tumor progression.[2][4] By targeting NRP1, this compound demonstrates anti-angiogenic, anti-migratory, and anti-tumor effects.[1][2][3][5] These application notes provide a detailed protocol for utilizing this compound in a Human Umbilical Vein Endothelial Cell (HUVEC) migration assay to assess its inhibitory effects on endothelial cell migration, a key process in angiogenesis.

Mechanism of Action

This compound selectively binds to NRP1, thereby inhibiting the interaction between NRP1 and VEGF-A.[1][2] This disruption interferes with downstream signaling pathways that are critical for endothelial cell migration and proliferation. Specifically, this compound has been shown to inhibit VEGF-A-stimulated tyrosine phosphorylation of VEGF Receptor 2 (VEGF-R2/KDR).[1][6][7]

Quantitative Data Summary

The following table summarizes the key quantitative parameters of this compound from in vitro studies.

| Parameter | Value | Cell Type/Condition | Reference |

| Kd (NRP1) | 1.32 µM | [1][3] | |

| IC50 (NRP1-a1) | 609 nM | [1][3] | |

| IC50 (NRP1-b1) | 609 nM | [1][3] | |

| Effective Concentration (HUVEC Migration Inhibition) | 30 µM | In response to VEGF-A | [1][2] |

| IC50 (VEGF-R2/KDR Phosphorylation Inhibition) | 30 µM | In HUVECs stimulated with VEGF-A | [6] |

Experimental Protocols

This section details the protocol for a HUVEC migration assay using the wound healing (scratch) method to evaluate the efficacy of this compound.

Materials

-

Human Umbilical Vein Endothelial Cells (HUVECs)

-

Endothelial Cell Growth Medium (EGM-2)

-

Fetal Bovine Serum (FBS)

-

Phosphate Buffered Saline (PBS)

-

Trypsin-EDTA

-

This compound

-

VEGF-A

-

6-well tissue culture plates

-

Sterile 200 µL pipette tips

-

Microscope with a camera

HUVEC Culture

-

Culture HUVECs in EGM-2 supplemented with 20% FBS in a humidified incubator at 37°C with 5% CO2.[8]

-

Passage cells when they reach 80-90% confluency. For migration assays, use HUVECs between passages 2 and 6.

Wound Healing (Scratch) Assay Protocol

-

Cell Seeding: Seed HUVECs in 6-well plates at a density of 5 x 105 cells/well and allow them to grow to 100% confluence.[8]

-

Serum Starvation: Once confluent, replace the growth medium with a basal medium containing 1% FBS and incubate for 24 hours.[8] This step is crucial to minimize baseline migration and proliferation.

-

Creating the Scratch: Create a sterile scratch in the cell monolayer using a 200 µL pipette tip.[8]

-

Washing: Gently wash the wells twice with PBS to remove detached cells.

-

Treatment:

-

Control Group: Add basal medium with 1% FBS.

-

VEGF-A Group: Add basal medium with 1% FBS and VEGF-A (e.g., 25 ng/mL).[8]

-

This compound Treatment Group: Pre-incubate cells with various concentrations of this compound (e.g., 3 µM, 10 µM, 30 µM) in basal medium for 30 minutes.[1][2] Then, add VEGF-A to the medium.

-

-

Image Acquisition: Capture images of the scratch at time 0 and then at regular intervals (e.g., 6, 12, and 24 hours).

-

Data Analysis: Measure the width of the scratch at multiple points for each condition and time point. The percentage of wound closure can be calculated using the following formula:

-

% Wound Closure = [ (Initial Scratch Width - Scratch Width at Time X) / Initial Scratch Width ] * 100

-

Alternative Method: Boyden Chamber Assay

For a quantitative assessment of chemotactic migration, a Boyden chamber assay can be used.

-

Cell Preparation: Culture and serum-starve HUVECs as described above. Resuspend the cells in a basal medium.

-

Assay Setup:

-

Place cell culture inserts (e.g., 8 µm pore size) into the wells of a 24-well plate.

-

In the lower chamber, add basal medium containing a chemoattractant (e.g., VEGF-A).

-

In the upper chamber (the insert), add the HUVEC suspension (e.g., 2 x 105 cells/mL).[8] For the treatment group, pre-incubate the cells with this compound before adding them to the insert.

-

-

Incubation: Incubate the plate for 4-16 hours at 37°C.[8][9]

-

Quantification: After incubation, remove the non-migrated cells from the top of the insert with a cotton swab. Fix and stain the migrated cells on the bottom of the insert. Count the migrated cells in several fields of view under a microscope.

Visualizations

Signaling Pathway of VEGF-Induced HUVEC Migration and Inhibition by this compound

Caption: VEGF-A signaling pathway in HUVEC migration and its inhibition by this compound.

Experimental Workflow for HUVEC Migration (Scratch) Assay

Caption: Workflow for the HUVEC wound healing (scratch) migration assay.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. immune-system-research.com [immune-system-research.com]

- 3. glpbio.com [glpbio.com]

- 4. Neuropilin-1: a checkpoint target with unique implications for cancer immunology and immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Small Molecule Neuropilin-1 Antagonists Combine Antiangiogenic and Antitumor Activity with Immune Modulation through Reduction of Transforming Growth Factor Beta (TGFβ) Production in Regulatory T-Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Small Molecule Neuropilin-1 Antagonists Combine Antiangiogenic and Antitumor Activity with Immune Modulation through Reduction of Transforming Growth Factor Beta (TGFβ) Production in Regulatory T-Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubcompare.ai [pubcompare.ai]

- 9. Inhibition of endothelial cell migration by thrombospondin-1 type-1 repeats is mediated by β1 integrins - PMC [pmc.ncbi.nlm.nih.gov]

Determining the optimal concentration of EG01377 for in vitro studies

Application Notes and Protocols for EG01377 in In Vitro Studies

A Critical Correction on the Target of this compound

Initial research indicates a crucial correction to the premise of the inquiry. The small molecule this compound is a potent and selective inhibitor of Neuropilin-1 (NRP1), not the Transient Receptor Potential Cation Channel Subfamily C Member 5 (TRPC5). All available scientific literature and supplier information identify NRP1 as the molecular target of this compound. This compound exerts its biological effects, such as antiangiogenic and antitumor activities, through the inhibition of NRP1 signaling.[1][2][3][4][5][6][7]

Therefore, the following application notes and protocols are presented for the use of this compound as an NRP1 inhibitor in in vitro studies. While the core request to determine an optimal concentration is addressed, it is framed within the context of its correct biological target.

Quantitative Data Summary for this compound

The following table summarizes the key quantitative data for this compound's activity against its target, NRP1, as reported in various in vitro assays. This information is essential for designing experiments and selecting an appropriate concentration range.

| Parameter | Value | Cell/System | Reference |

| IC50 | 609 nM | NRP1-a1 and NRP1-b1 binding | [1][2][3] |

| Kd | 1.32 µM | NRP1-b1 | [1][2][3] |

| Effective Concentration | 3-30 µM | Inhibition of VEGF-A stimulated VEGFR2/KDR phosphorylation in HUVECs | [1][3][5] |

| Effective Concentration | 30 µM | Significant reduction of HUVEC migration in response to VEGFA | [1][3] |

| Effective Concentration | 30 µM | Delay of VEGF-induced wound closure (5 days) | [1][3] |

| Effective Concentration | 30 µM | Reduction of network area, length, and branching points in angiogenesis assays | [1][3] |

| Effective Concentration | 500 nM | Blockade of TGFβ production by Nrp1+ regulatory T-cells (2 hours) | [1][3] |

| Effective Concentration | 20, 40, 80 µM | Attenuation of clone formation in PC-3 and DU-145 cells (14 days) | [1] |

Experimental Protocols

Protocol 1: Determination of Optimal this compound Concentration for In Vitro Assays

This protocol provides a general framework for determining the optimal concentration of this compound for a specific in vitro study. The ideal concentration will depend on the cell type, the specific assay, and the desired biological endpoint.

1. Materials:

-

This compound (powder or stock solution)

-

Dimethyl sulfoxide (DMSO) for dissolving this compound[2]

-

Complete cell culture medium

-

Assay-specific reagents (e.g., MTT for viability, antibodies for western blotting, migration assay chambers)

2. Stock Solution Preparation:

-

Prepare a high-concentration stock solution of this compound in DMSO (e.g., 10 mM).

-

Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

-